molecular formula C15H28O3 B14271342 Dodecanoic acid, 3,7,11-trimethyl-10-oxo- CAS No. 137761-18-3

Dodecanoic acid, 3,7,11-trimethyl-10-oxo-

Cat. No.: B14271342
CAS No.: 137761-18-3
M. Wt: 256.38 g/mol
InChI Key: ADXMPKRQVCZMLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-trimethyl-10-oxo-dodecanoic acid typically involves multiple steps. One documented method starts with geraniol as the starting material. The synthesis proceeds through eight steps, including regioselective alkylation of methyl isopropyl ketone . The overall yield of this synthetic route is approximately 18.5% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving geraniol and regioselective alkylation provides a basis for potential industrial-scale production. Optimization of reaction conditions and scaling up the process would be necessary for commercial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone functional group in 3,7,11-trimethyl-10-oxo-dodecanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its unique structure may make it useful in studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7,11-trimethyl-10-oxo-dodecanoic acid depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors. The ketone functional group and the methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 3,7,11-trimethyl-10-oxo-dodecanoic acid is unique due to the presence of both the ketone functional group and the three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

137761-18-3

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

3,7,11-trimethyl-10-oxododecanoic acid

InChI

InChI=1S/C15H28O3/c1-11(2)14(16)9-8-12(3)6-5-7-13(4)10-15(17)18/h11-13H,5-10H2,1-4H3,(H,17,18)

InChI Key

ADXMPKRQVCZMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(C)CCCC(C)CC(=O)O

Origin of Product

United States

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